molecular formula C23H28N4O3S2 B3014315 N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851987-68-3

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No. B3014315
CAS RN: 851987-68-3
M. Wt: 472.62
InChI Key: ILPPDVGJEWKSGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the formation of cocrystals with acids or the reaction of hydrazides with other reagents. For example, benzotriazole derivatives have been crystallized with 5-sulfosalicylic acid to form new molecular cocrystals, indicating that similar N-donor compounds could potentially be used to synthesize the compound . Additionally, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides from benzohydrazides suggests a possible route for synthesizing the target compound by incorporating the appropriate thiazole and sulfonyl chloride moieties .

Molecular Structure Analysis

The molecular structure of the compound would likely be characterized by strong intramolecular and intermolecular hydrogen bonding, as seen in related compounds. The presence of a sulfonyl group and a hydrazide function could facilitate the formation of hydrogen bonds, which would influence the crystal packing and stability of the compound . The benzothiazole ring system would contribute to the rigidity and planarity of the molecule, potentially affecting its interaction with biological targets.

Chemical Reactions Analysis

Compounds with similar structural features have been shown to undergo a variety of chemical reactions. For instance, N-sulfonylbenzohydrazonoyl azides can cyclize to form tetrazoles or decompose to benzonitriles, indicating that the target compound might also be reactive under certain conditions . Reactions of N-sulfonylamines with azirines can lead to the formation of thiadiazoles and oxathiazoles, suggesting that the compound could participate in similar reactions if it contains an azirine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of dimethyl groups on the benzothiazole ring would likely make the compound more lipophilic, affecting its solubility and potential membrane permeability. The sulfonyl group could increase the compound's acidity and its ability to form salts, which would be relevant for its solubility in aqueous solutions. The hydrazide moiety could be involved in the formation of hydrazones or azides, which would be relevant for its reactivity and potential as a synthetic intermediate .

Scientific Research Applications

Antimicrobial and Antitubercular Properties

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide and its derivatives exhibit promising antimicrobial and antitubercular activities. Studies have shown that these compounds are effective against various bacterial strains, including gram-positive and gram-negative bacteria, as well as Mycobacterium tuberculosis, a pathogen responsible for tuberculosis ((Kumar, Prasad, & Chandrashekar, 2013), (Chawla, 2016)).

Anticancer Potential

Research has highlighted the anticancer properties of related compounds, particularly in the context of leukemia and solid tumors. These compounds have been tested for their efficacy against various cancer cell lines and have shown promising results, suggesting potential applications in cancer treatment ((Turov, 2020)).

Hemolytic and Cytotoxic Activity

Studies involving benzohydrazide derivatives have shown variable hemolytic and cytotoxic activities. Some of these compounds demonstrate potential for further biological screening and application trials due to their lower toxicity profiles ((Rehman et al., 2016)).

DNA Binding and Antiproliferative Activity

The ability of certain derivatives to bind to DNA and exhibit antiproliferative activities has been investigated. These properties are crucial for the development of novel therapeutic agents, particularly in the field of oncology ((González-Álvarez et al., 2013)).

Applications in Molecular Docking and Drug Design

The compounds have been used in molecular docking studies, particularly in the context of drug design against diseases like malaria and COVID-19. These studies provide insights into the potential therapeutic applications of these derivatives in treating infectious diseases ((Fahim & Ismael, 2021)).

Enzyme Inhibition

Some derivatives exhibit significant enzyme inhibitory activities, such as against α-glucosidase and acetylcholinesterase. This suggests potential applications in treating conditions like diabetes and Alzheimer's disease ((Abbasi et al., 2019)).

properties

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(2-ethylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S2/c1-4-18-7-5-6-12-27(18)32(29,30)19-10-8-17(9-11-19)22(28)25-26-23-24-20-14-15(2)13-16(3)21(20)31-23/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPPDVGJEWKSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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